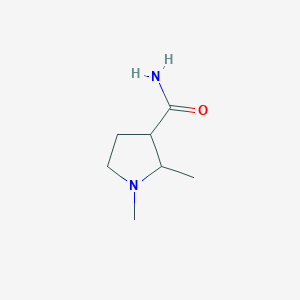![molecular formula C15H11ClN2O B7580557 2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)
2-chloro-N-[4-(cyanomethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(cyanomethyl)phenyl]benzamide, commonly known as CCMPB, is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. CCMPB is a member of the benzamide family and is known for its unique properties that make it suitable for use in various fields of research.
Mécanisme D'action
The mechanism of action of CCMPB involves its binding to the dopamine D3 receptor. CCMPB has been shown to have a high affinity for the dopamine D3 receptor, which results in the inhibition of dopamine signaling. This inhibition can have various effects on the brain and can potentially be used to treat neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCMPB are primarily related to its interaction with the dopamine D3 receptor. CCMPB has been shown to reduce dopamine release in the brain, which can result in various effects such as decreased motor activity and reduced reward-seeking behavior. CCMPB has also been shown to have anxiolytic effects, which can potentially be used to treat anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of CCMPB is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of CCMPB is its relatively low solubility in water. This can make it challenging to work with in certain experimental settings.
Orientations Futures
There are various future directions for research involving CCMPB. One potential direction is the development of CCMPB-based therapeutics for the treatment of neurological disorders. Another potential direction is the use of CCMPB as a tool for studying the role of the dopamine D3 receptor in various brain functions. Additionally, the synthesis of CCMPB analogs with improved solubility and selectivity could lead to further advancements in the field of neuroscience research.
Méthodes De Synthèse
The synthesis of CCMPB involves the reaction of 4-(cyanomethyl)benzonitrile with 2-chlorobenzoyl chloride in the presence of a base. The reaction results in the formation of CCMPB as a white crystalline solid. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
CCMPB has been extensively studied for its potential applications in scientific research. One of the primary applications of CCMPB is in the field of neuroscience. CCMPB has been shown to be a potent and selective inhibitor of the dopamine D3 receptor. This makes it a potential therapeutic agent for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
2-chloro-N-[4-(cyanomethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-14-4-2-1-3-13(14)15(19)18-12-7-5-11(6-8-12)9-10-17/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHJOGTZHBISLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)








![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)



